molecular formula C21H12BrF3N2O2S B459987 2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid CAS No. 625369-82-6

2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid

Cat. No.: B459987
CAS No.: 625369-82-6
M. Wt: 493.3g/mol
InChI Key: WWMBEHFXPLFIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid is a complex organic compound with a unique structure that includes a bromophenyl group, a cyano group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The bromophenyl group is introduced through a bromination reaction, while the cyano and trifluoromethyl groups are added via nucleophilic substitution reactions. The final step involves the formation of the sulfanyl linkage and the phenylacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromophenyl and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.

Scientific Research Applications

2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • **2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrF3N2O2S/c22-14-8-6-12(7-9-14)17-10-16(21(23,24)25)15(11-26)19(27-17)30-18(20(28)29)13-4-2-1-3-5-13/h1-10,18H,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMBEHFXPLFIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.